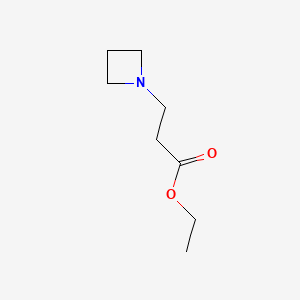

Ethyl 3-(azetidin-1-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(azetidin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)4-7-9-5-3-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEBCRMYKMBVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064786 | |

| Record name | Ethyl 3-(azetidin-1-yl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-42-9 | |

| Record name | Ethyl 1-azetidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinepropanoic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azetidinepropanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-(azetidin-1-yl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(1-azetidinyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-(azetidin-1-yl)propanoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 3-(azetidin-1-yl)propanoate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, properties, and application of this compound. We will delve into the core physicochemical characteristics, provide a detailed synthesis protocol grounded in established chemical principles, and explore its utility as a strategic building block in modern medicinal chemistry.

Compound Identification and Physicochemical Properties

This compound is a substituted heterocyclic compound featuring a four-membered azetidine ring N-alkylated with an ethyl propanoate chain. The azetidine motif is a strained ring system that imparts unique conformational constraints and physicochemical properties, making it a valuable scaffold in the design of novel therapeutics.[1] Its compact nature and ability to act as a bioisosteric replacement for other groups have led to its incorporation into a wide range of biologically active molecules.

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₂ | [2][3][4] |

| Molecular Weight | 157.21 g/mol | [3][4] |

| CAS Number | 7730-42-9 | [2][3][4] |

| Appearance | Pale-yellow liquid | [5] |

| Density | 0.965 g/mL | [2][6] |

| Boiling Point | 86-87 °C at 12 mmHg | [2] |

| Refractive Index | 1.441 | [2] |

| Synonyms | 1-Azetidinepropanoic acid ethyl ester, Ethyl 3-(1-azetidinyl)propanoate | [4][7] |

Synthesis Pathway: Michael Addition

The synthesis of this compound is efficiently achieved via aza-Michael addition. This nucleophilic addition reaction involves the attack of the secondary amine of the azetidine ring onto the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound, in this case, ethyl acrylate.

The choice of this pathway is dictated by the high nucleophilicity of the azetidine nitrogen and the excellent reactivity of ethyl acrylate as a Michael acceptor. The reaction proceeds readily, often without the need for a catalyst, although a mild base can be employed to enhance the nucleophilicity of the amine if required. This method is highly atom-economical and typically results in high yields, making it a preferred route for laboratory and potential scale-up production. A reference to its synthesis can be found in The Journal of Organic Chemistry.[2]

Synthesis Workflow Diagram

Caption: Reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add azetidine (1.0 eq). Dilute with a suitable solvent such as ethanol or acetonitrile (approx. 2-3 mL per mmol of azetidine).

-

Addition of Michael Acceptor: Place the flask in an ice bath to control any potential exotherm. Add ethyl acrylate (1.05 eq) dropwise to the stirred solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (azetidine) is consumed.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is typically of high purity.

-

Purification: For exacting applications requiring high purity, the crude product can be purified by vacuum distillation. Given the boiling point of 86-87 °C at 12 mmHg, this step effectively removes any non-volatile impurities or residual starting materials.[2]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile chemical intermediate. The azetidine ring is a sought-after structural motif in medicinal chemistry, often used to optimize pharmacokinetic properties, enhance target binding, or explore novel chemical space.[1]

The ester functionality of the propanoate side chain serves as a convenient chemical handle for further elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization. This versatility allows for the incorporation of the azetidinylpropyl moiety into more complex molecular architectures. Azetidine-containing compounds have been investigated as key intermediates in the synthesis of agents with a wide range of biological activities, including antiviral and antitumor agents.[8]

Conceptual Role as a Pharmaceutical Building Block

Caption: Versatility of this compound as a chemical intermediate.

Analytical Characterization

To ensure the quality and validity of experimental results, rigorous analytical characterization is mandatory. For this compound, a multi-technique approach is recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the two methylene groups of the propanoate chain, and the distinct, often complex, signals for the protons on the azetidine ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should show a parent ion peak corresponding to the calculated molecular mass (157.21).

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to determine the purity of the compound, typically aiming for >95% for research applications.

Several commercial suppliers offer detailed analytical data, including NMR and HPLC spectra, for this compound upon request.[9]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

-

Appearance: The compound is a pale-yellow liquid.[5]

-

Storage Conditions: It is recommended to store the compound refrigerated (2-8°C) in tightly sealed containers.[1][5]

-

Stability: The compound is noted to be moisture-sensitive.[5] Exposure to atmospheric moisture should be minimized by handling under an inert atmosphere (e.g., nitrogen or argon) when possible.

References

- 1. cas 7730-42-9|| where to buy this compound [german.chemenu.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. canbipharm.com [canbipharm.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. ethyl 3-(1-azetidinyl)propionate [stenutz.eu]

- 7. pschemicals.com [pschemicals.com]

- 8. mdpi.com [mdpi.com]

- 9. 7730-42-9|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Data for Ethyl 3-(azetidin-1-yl)propanoate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(azetidin-1-yl)propanoate (CAS No. 7730-42-9). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages high-fidelity predictive models to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers, scientists, and drug development professionals for the identification, characterization, and quality control of this molecule.

Introduction to this compound

This compound is a substituted propanoate ester containing a four-membered azetidine ring. The presence of the strained azetidine moiety and the ester functional group makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirm its molecular structure and purity, ensuring the reliability of downstream applications.

Molecular Structure and Properties:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

Methodology for Prediction: The ¹H NMR spectrum was predicted using a machine learning algorithm that analyzes a vast database of experimentally determined spectra. The prediction is based on the chemical structure of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| 3.25 | Triplet | 4H | Azetidine-CH₂ -N |

| 2.75 | Triplet | 2H | N-CH₂ -CH₂- |

| 2.45 | Triplet | 2H | -CH₂-CH₂ -C=O |

| 2.05 | Quintet | 2H | Azetidine-CH₂-CH₂ -CH₂- |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation:

-

The quartet at 4.12 ppm is characteristic of the methylene protons of the ethyl ester group, split by the adjacent methyl protons.

-

The triplet at 3.25 ppm corresponds to the four equivalent protons on the carbons adjacent to the nitrogen in the azetidine ring.

-

The two triplets at 2.75 ppm and 2.45 ppm are assigned to the two methylene groups of the propanoate chain, showing coupling to each other.

-

The quintet at 2.05 ppm represents the two protons on the central carbon of the azetidine ring, which are coupled to the four adjacent methylene protons.

-

The triplet at 1.25 ppm is the signal for the terminal methyl group of the ethyl ester.

Predicted ¹³C NMR Data

Methodology for Prediction: The ¹³C NMR spectrum was predicted using a combination of fragment-based and machine learning approaches, referencing a large spectral database.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C =O (Ester) |

| 60.5 | -O-CH₂ -CH₃ |

| 53.0 | Azetidine-CH₂ -N |

| 48.0 | N-CH₂ -CH₂- |

| 32.0 | -CH₂-CH₂ -C=O |

| 17.0 | Azetidine-CH₂-CH₂ -CH₂- |

| 14.2 | -O-CH₂-CH₃ |

Interpretation:

-

The downfield signal at 172.5 ppm is characteristic of the carbonyl carbon of the ester.

-

The signal at 60.5 ppm corresponds to the oxygen-bearing carbon of the ethyl group.

-

The signals at 53.0 ppm and 48.0 ppm are assigned to the carbons of the azetidine ring and the methylene group attached to the nitrogen, respectively.

-

The remaining aliphatic carbons of the propanoate chain and the azetidine ring appear in the upfield region, consistent with their chemical environments.

Experimental Protocol for NMR Data Acquisition (Generalized)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Caption: Generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Spectrum

Methodology for Prediction: The IR spectrum was predicted based on the vibrational frequencies of the functional groups present in this compound, correlated with extensive IR spectral libraries.

Predicted IR Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H (aliphatic) stretching |

| 1735 | Strong | C=O (ester) stretching |

| 1180 | Strong | C-O (ester) stretching |

| 1120 | Medium | C-N (aliphatic amine) stretching |

Interpretation:

-

The strong, broad absorption in the 2970-2850 cm⁻¹ region is indicative of the C-H stretching vibrations of the various aliphatic groups in the molecule.

-

The very strong and sharp peak at 1735 cm⁻¹ is a classic signature of the carbonyl (C=O) stretch of an ester functional group.

-

The strong absorption at 1180 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.

-

The medium intensity band around 1120 cm⁻¹ is attributed to the C-N stretching of the tertiary amine within the azetidine ring.

Experimental Protocol for IR Data Acquisition (Generalized)

-

Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectrum

Methodology for Prediction: The mass spectrum and fragmentation pattern were predicted using computational algorithms that simulate ionization and subsequent fragmentation based on established chemical principles.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 157 | 20 | [M]⁺ (Molecular Ion) |

| 128 | 40 | [M - C₂H₅]⁺ |

| 114 | 30 | [M - C₂H₅O]⁺ |

| 84 | 100 | [C₅H₁₀N]⁺ |

| 56 | 80 | [C₃H₆N]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 157 corresponds to the molecular weight of this compound, confirming its elemental composition.

-

The fragment at m/z 128 results from the loss of an ethyl radical.

-

The fragment at m/z 114 is due to the loss of an ethoxy radical.

-

The base peak at m/z 84 is likely due to the stable azetidinylmethyl cation formed through alpha-cleavage.

-

The significant fragment at m/z 56 can be attributed to the cleavage of the propanoate chain, resulting in the azetidine ring fragment.

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (Generalized)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

Conclusion

References

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(azetidin-1-yl)propanoate

Abstract: This guide provides an in-depth exploration of the synthesis of Ethyl 3-(azetidin-1-yl)propanoate, a valuable building block in contemporary medicinal chemistry. The core of this document focuses on the practical application of the aza-Michael addition reaction between azetidine and ethyl acrylate. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss critical aspects of process control, purification, and safety. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible method for the preparation of this key intermediate.

Foundational Principles: The Aza-Michael Addition

The synthesis of this compound is most efficiently achieved through the aza-Michael addition, a cornerstone reaction in modern organic chemistry.[1][2] This reaction involves the conjugate 1,4-addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound.[2]

In this specific transformation, the secondary amine, azetidine, serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electron-deficient β-carbon of ethyl acrylate (the Michael acceptor). Ethyl acrylate is "activated" by the electron-withdrawing nature of the adjacent ester group, which polarizes the carbon-carbon double bond and renders the β-carbon susceptible to nucleophilic attack. The reaction proceeds through a stabilized enolate intermediate, which is subsequently protonated to yield the final product. For the reaction between a reactive amine like azetidine and a potent acceptor like ethyl acrylate, the transformation is often highly efficient and can proceed without the need for a catalyst.[1]

Reaction Mechanism Diagram

Caption: Figure 1: Aza-Michael Addition Mechanism

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |

| Azetidine | 57.09 | ≥98% | Standard Chemical Supplier |

| Ethyl acrylate | 100.12 | ≥99%, stabilized | Standard Chemical Supplier |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Standard Chemical Supplier |

| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous | Standard Chemical Supplier |

Equipment:

-

100 mL Round-bottom flask with a magnetic stir bar

-

Dropping funnel or syringe

-

Ice-water bath

-

Condenser (optional, for prolonged heating)

-

Rotary evaporator

-

Vacuum distillation apparatus (short path)

-

Standard laboratory glassware

Quantitative Data for a Representative Scale

| Parameter | Azetidine | Ethyl Acrylate | Theoretical Product Yield |

| Molar Mass ( g/mol ) | 57.09 | 100.12 | 157.21 |

| Amount (mmol) | 50.0 | 52.5 (1.05 eq.) | 50.0 |

| Volume | 3.1 mL | 5.5 mL | - |

| Weight | 2.85 g | 5.26 g | 7.86 g |

Rationale for Stoichiometry: A slight excess (5 mol%) of ethyl acrylate is employed. This ensures the complete consumption of the more volatile and potentially more valuable azetidine starting material, simplifying the subsequent purification process.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

-

Reagent Addition: Charge the flask with ethyl acrylate (5.26 g, 5.5 mL, 52.5 mmol). Begin stirring.

-

Nucleophilic Addition: Add azetidine (2.85 g, 3.1 mL, 50.0 mmol) dropwise to the stirred ethyl acrylate over 15-20 minutes. Causality Insight: The reaction is exothermic; slow, controlled addition while cooling is crucial to prevent an uncontrolled temperature rise and potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

-

Work-up and Isolation:

-

Transfer the reaction mixture to a larger flask suitable for a rotary evaporator.

-

Remove the excess ethyl acrylate and any other volatile impurities under reduced pressure. Expertise Note: This step is typically sufficient to obtain a crude product of high purity. For most applications, the material may be used directly.

-

-

Purification (High-Purity Grade):

-

For applications requiring exceptionally pure material, the crude oil can be purified by vacuum distillation.

-

Assemble a short-path distillation apparatus.

-

Distill the crude product under vacuum. The product, this compound, distills at approximately 86-87 °C at 12 mmHg.[3][4]

-

Collect the clear, colorless liquid fraction. A typical purified yield is expected to be in the range of 85-95%.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 86-87 °C @ 12 mmHg[3][4] |

| Density | ~0.965 g/mL[4] |

| Refractive Index | ~1.441[4] |

| ¹H NMR | Consistent with the structure of this compound. |

| Mass Spectrometry | [M+H]⁺ = 158.12 |

Workflow and Safety Considerations

Synthesis Workflow Diagram

Caption: Figure 2: Experimental Workflow

Safety and Handling

-

Azetidine: This compound is volatile, flammable, and corrosive. It can cause severe skin and eye burns. All handling must be conducted in a well-ventilated chemical fume hood.

-

Ethyl Acrylate: It is a flammable liquid and vapor, a lachrymator, and may cause respiratory irritation and skin sensitization.[5] Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, is mandatory throughout the procedure.

Conclusion

The aza-Michael addition of azetidine to ethyl acrylate is a highly efficient, reliable, and scalable method for the synthesis of this compound. This guide provides a scientifically grounded and experimentally validated framework for its preparation. By understanding the core chemical principles and adhering to the detailed protocol and safety measures, researchers can confidently produce this key synthetic intermediate for application in pharmaceutical research and development programs.

References

Ethyl 3-(azetidin-1-yl)propanoate: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of contemporary medicinal chemistry and drug discovery, the azetidine ring has emerged as a privileged scaffold.[1][2] This four-membered saturated nitrogen heterocycle offers a unique combination of properties that make it highly attractive for the design of novel therapeutics. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[3] Furthermore, the presence of the nitrogen atom can improve physicochemical properties such as solubility and metabolic stability.[4] As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic incorporation of building blocks like Ethyl 3-(azetidin-1-yl)propanoate has become a key enabler of innovation.

This technical guide provides a comprehensive overview of this compound as a versatile building block in organic synthesis. We will delve into its synthesis, key chemical transformations, and its application in the construction of more complex molecular architectures, with a focus on providing practical, field-proven insights for laboratory application.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7730-42-9 | [5] |

| Molecular Formula | C8H15NO2 | [5] |

| Molecular Weight | 157.21 g/mol | [5] |

| Appearance | Pale-yellow liquid | [6] |

| Boiling Point | 86-87 °C (12 mmHg) | [5] |

| Density | 0.965 g/mL | [5] |

| Refractive Index | 1.441 | [5] |

| Storage | Store refrigerated in sealed containers. Moisture-sensitive. | [6] |

Synthesis of this compound: A Robust and Scalable Protocol

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of azetidine to ethyl acrylate. A detailed and reliable protocol for this transformation is provided in Organic Syntheses, a testament to its robustness and reproducibility.[7]

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

-

3-Amino-1-propanol

-

Ethyl acrylate

-

Chloroform

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride

-

Sodium bicarbonate

-

Sodium sulfate

-

Anhydrous sodium carbonate

-

Pentaerythritol

-

Diethyl phthalate

Procedure:

-

Step 1: Synthesis of Diethyl 3-N-(3-hydroxypropyl)iminodipropionate. A solution of 3-amino-1-propanol (150 g, 2.00 moles) in ethyl acrylate (500 g, 5.00 moles) is refluxed for 2 hours. The excess ethyl acrylate is then removed under vacuum at steam temperature to yield crude diethyl 3-N-(3-hydroxypropyl)iminodipropionate.

-

Step 2: Synthesis of Diethyl 3-N-(3-chloropropyl)iminodipropionate. The crude material from Step 1 is dissolved in chloroform (1 L) and DMF (10 mL). The solution is cooled in an ice bath and thionyl chloride (262 g, 2.20 moles) is added dropwise, maintaining the reaction temperature below 40 °C. After the addition is complete, the mixture is stirred for 30 minutes at room temperature and then slowly poured into a slurry of sodium hydrogen carbonate (340 g) in water (1 L). The organic layer is separated, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 3-N-(3-chloropropyl)iminodipropionate.

-

Step 3: Cyclization and Distillation. A mixture of the crude material from Step 2 (100 g), anhydrous powdered sodium carbonate (200 g), and pentaerythritol (10.0 g) in diethyl phthalate (200 mL) is placed in a round-bottomed flask equipped for vacuum distillation. The system is evacuated (10–15 mm), and the product is distilled by heating the stirred suspension, keeping the distillation temperature below 150 °C.

-

Step 4: Purification. The collected distillate is redistilled through a Vigreux column to yield pure this compound. Yield: 57–68%; b.p.: 86–87 °C (12 mm).[7]

Key Chemical Transformations and Applications in Synthesis

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the ethyl ester and the azetidine ring. This dual reactivity makes it a highly valuable and versatile building block for the synthesis of a wide array of more complex molecules.

Hydrolysis to 3-(azetidin-1-yl)propanoic Acid

The ethyl ester can be readily hydrolyzed under basic conditions to afford the corresponding carboxylic acid, 3-(azetidin-1-yl)propanoic acid. This transformation is a crucial first step in many synthetic routes, as the resulting carboxylic acid is a versatile intermediate for a variety of coupling reactions.

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

This is a general procedure for the saponification of an ethyl ester, which can be adapted for this compound.[8][9]

Materials:

-

This compound

-

Methanol

-

1 M Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound in a mixture of methanol and a 1 M aqueous solution of NaOH or LiOH.

-

Stir the resulting mixture at room temperature for several hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully add 1 M HCl to the reaction mixture until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Remove the solvent under reduced pressure to yield 3-(azetidin-1-yl)propanoic acid.

Amide Bond Formation

The resulting 3-(azetidin-1-yl)propanoic acid is an excellent substrate for amide bond formation, a cornerstone reaction in medicinal chemistry.[10] This allows for the coupling of the azetidine-containing fragment with a wide variety of primary and secondary amines, leading to the synthesis of diverse libraries of compounds for biological screening.[6]

Caption: Amide coupling of 3-(azetidin-1-yl)propanoic acid.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[11]

Materials:

-

3-(azetidin-1-yl)propanoic acid

-

Amine of choice

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Dissolve 3-(azetidin-1-yl)propanoic acid in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add approximately 2 equivalents of HATU and 3 equivalents of a non-nucleophilic base such as DIPEA or TEA.

-

Add a slight excess (typically 1.1-1.5 equivalents) of the desired amine to the reaction mixture.

-

Allow the reaction to stir at room temperature for 30-60 minutes, or until completion as monitored by TLC.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactivity of the Azetidine Ring

The azetidine ring itself, while generally stable, possesses inherent ring strain that can be exploited in synthetic transformations.[4]

-

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for further functionalization through N-alkylation or N-acylation reactions.[12]

-

Ring-Opening Reactions: Under acidic conditions, the azetidine nitrogen can be protonated, which activates the ring towards nucleophilic attack and subsequent ring-opening.[10][13] This reactivity can be harnessed to generate functionalized γ-amino compounds. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring.[13]

Conclusion: A Gateway to Novel Chemical Space

This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of both the ester and the azetidine functionalities, provides a reliable and efficient entry point to a diverse range of complex molecules. For researchers and drug development professionals, a thorough understanding and application of this building block can significantly accelerate the discovery and development of new chemical entities with therapeutic potential. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full synthetic potential of this valuable compound.

References

- 1. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidine synthesis [organic-chemistry.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Saponification-Typical procedures - operachem [operachem.com]

- 8. sciforum.net [sciforum.net]

- 9. scribd.com [scribd.com]

- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

The Azetidine Propanoate Motif: A Technical Guide to a Strained Scaffold in Modern Drug Discovery

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from the realm of chemical curiosities to become a privileged scaffold in contemporary medicinal chemistry.[1][2] Its inherent ring strain, estimated to be around 25.2 kcal/mol, endows it with a unique reactivity profile that lies between the highly reactive aziridines and the more stable pyrrolidines.[1][3] This guide provides an in-depth exploration of the reactivity of the azetidine ring, with a specific focus on its behavior when incorporated into propanoate esters. We will dissect the electronic and steric factors governing its transformations, detail key reaction classes with mechanistic insights, and provide actionable experimental protocols for the synthesis and functionalization of these valuable building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of azetidine propanoate esters in their synthetic endeavors.

The Azetidine Ring: A Balance of Stability and Reactivity

The allure of the azetidine moiety in drug design stems from its ability to introduce conformational rigidity and novel three-dimensional vectors into a molecule without significantly increasing its molecular weight or lipophilicity.[4] However, the successful application of this scaffold is contingent on a thorough understanding of its chemical behavior.

The reactivity of azetidines is fundamentally dictated by their significant ring strain.[1][5] This strain arises from bond angle distortion and torsional strain, making the ring susceptible to reactions that relieve this energetic penalty. Nevertheless, azetidines are generally more stable and easier to handle than their three-membered aziridine counterparts.[1] This delicate balance between latent reactivity and operational stability is a key advantage for synthetic chemists.

The presence of a propanoate ester group, a common functionality in drug molecules, profoundly influences the reactivity of the azetidine ring. The electron-withdrawing nature of the ester can modulate the nucleophilicity of the ring nitrogen and influence the regioselectivity of ring-opening reactions.

Synthesis of Azetidine Propanoate Esters

The construction of the strained azetidine ring system presents a synthetic challenge.[3] The most common and established methods for synthesizing azetidine esters involve intramolecular cyclization reactions.

Intramolecular Nucleophilic Substitution

A classic and widely employed strategy for the synthesis of azetidine-2-carboxylic esters, which can be homologated to propanoate esters, is the double SN2 displacement of 1,3-dielectrophiles with primary amines.[3] For instance, the reaction of primary amines with 2,4-dibromobutyrates can yield azetidine-2-carboxylate esters.[3]

A more contemporary approach involves the cyclization of γ-amino alcohols or their derivatives. Activation of the hydroxyl group as a good leaving group (e.g., mesylate, tosylate) followed by intramolecular nucleophilic attack by the amine is a reliable method.

Protocol 1: Synthesis of N-Benzyl-3-(hydroxymethyl)azetidine

This protocol describes a foundational synthesis of a substituted azetidine that can be further elaborated to a propanoate ester.

Materials:

-

(S)-Phenylalaninol

-

Benzyl bromide

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄)

-

Thionyl chloride (SOCl₂)

-

Sodium hexamethyldisilazide (NaHMDS)

-

Appropriate solvents (e.g., Methanol, Dichloromethane, THF) and reagents for workup and purification.

Procedure:

-

Reductive Amination: To a solution of (S)-phenylalaninol in methanol, add benzyl bromide and stir at room temperature. After completion, add sodium borohydride portion-wise at 0 °C.

-

Oxazolidine Formation: Treat the resulting N-benzyl-(S)-phenylalaninol with formaldehyde in dichloromethane to form the corresponding oxazolidine.

-

Chlorination: React the oxazolidine with thionyl chloride in a suitable solvent to generate the chloroethylamine intermediate.

-

Cyclization: Treat the chloroethylamine with a strong base such as NaHMDS in THF to induce cyclization, affording the azetidine product.[3]

-

Purification: Purify the crude product by column chromatography.

Key Reactions of the Azetidine Ring in Propanoate Esters

The reactivity of the azetidine ring can be broadly categorized into reactions that maintain the ring integrity and those that involve ring-opening. The propanoate ester moiety can influence these reactions through both steric and electronic effects.

N-Functionalization: Alkylation and Acylation

The nitrogen atom of the azetidine ring retains its nucleophilic character and can readily undergo N-alkylation and N-acylation reactions.[6] These reactions are crucial for introducing diverse substituents and modulating the physicochemical properties of the molecule.

-

N-Alkylation: This can be achieved using various alkylating agents such as alkyl halides or by reductive amination.[7] The choice of base and solvent is critical to avoid competing side reactions.

-

N-Acylation: Acylation with acid chlorides or anhydrides proceeds readily, often in the presence of a non-nucleophilic base, to yield the corresponding N-acyl azetidines. The ester functionality on the propanoate side chain is generally stable under these conditions.

Ring-Opening Reactions: Harnessing Strain Release

The most characteristic reactions of azetidines are those that involve cleavage of the strained four-membered ring.[8][9] These reactions are driven by the release of approximately 25.2 kcal/mol of ring strain energy.[3]

3.2.1. Acid-Catalyzed Ring Opening

In the presence of Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated, activating the ring towards nucleophilic attack. This can lead to the formation of γ-amino alcohols or other functionalized acyclic amines. For example, treatment of an azetidine-2-carboxylate with acid can lead to ring opening to afford an acyl silane in the presence of a suitable nucleophile.[3]

3.2.2. Nucleophilic Ring Opening of Azetidinium Ions

Activation of the azetidine nitrogen through quaternization to form an azetidinium salt dramatically increases its susceptibility to nucleophilic attack.[3] A wide range of nucleophiles, including hydrides, azides, amines, and carbanions, can effectively open the ring, providing a versatile method for the synthesis of highly functionalized acyclic amines.[3]

Protocol 2: Nucleophilic Ring Opening of an N-Alkylated Azetidine Propanoate Ester

Materials:

-

N-alkylated azetidine propanoate ester

-

Methyl triflate (MeOTf)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

Procedure:

-

Azetidinium Salt Formation: Dissolve the N-alkylated azetidine propanoate ester in a suitable solvent like dichloromethane. Add methyl triflate dropwise at 0 °C and allow the reaction to warm to room temperature. Monitor the reaction for the formation of the azetidinium salt.

-

Nucleophilic Addition: To the formed azetidinium salt, add a solution of sodium azide in DMF. Heat the reaction mixture to facilitate the ring-opening.

-

Workup and Purification: After the reaction is complete, perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent and purify by column chromatography.

Mechanistic Considerations and Predictive Reactivity

The regioselectivity of ring-opening reactions is a critical consideration. In unsymmetrically substituted azetidines, the nucleophile can attack either of the two ring carbons adjacent to the nitrogen. The outcome is influenced by a combination of steric hindrance and the electronic nature of the substituents. For azetidine propanoate esters, the ester group can exert a significant electronic effect, potentially directing the nucleophilic attack.

Data Summary

| Reaction Type | Reagents | Product Type | Key Considerations |

| N-Alkylation | Alkyl halide, Base | N-Alkyl azetidine | Choice of base to avoid elimination. |

| N-Acylation | Acyl chloride, Base | N-Acyl azetidine | Generally high yielding. |

| Acid-Catalyzed Ring Opening | H⁺ or Lewis Acid, Nu⁻ | γ-Functionalized amine | Regioselectivity depends on substituents. |

| Ring Opening of Azetidinium Ions | 1. Alkylating agent 2. Nu⁻ | Acyclic amine | Highly versatile for diverse nucleophiles.[3] |

Visualizing Reaction Pathways

Diagram 1: General Reactivity of the Azetidine Ring

Caption: Key reaction pathways of the azetidine ring.

Diagram 2: Experimental Workflow for Azetidinium Ion Ring Opening

Caption: Workflow for azetidinium ion mediated ring-opening.

Conclusion

The azetidine propanoate scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its unique blend of conformational constraint and tunable reactivity allows for the exploration of novel chemical space. A thorough understanding of the principles governing the reactivity of this strained ring system, particularly the influence of the propanoate ester substituent, is paramount for its successful application in the design and synthesis of next-generation therapeutics. This guide provides a foundational framework for researchers to confidently navigate the chemistry of these intriguing molecules.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Azetidines - Enamine [enamine.net]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. Reactions of Azetidines | Ambeed [ambeed.com]

An In-Depth Technical Guide to Ethyl 3-(azetidin-1-yl)propanoate for Advanced Research

Executive Summary

Ethyl 3-(azetidin-1-yl)propanoate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique strained four-membered azetidine ring offers a compelling scaffold that can impart desirable physicochemical properties to novel therapeutic agents, including improved solubility, metabolic stability, and three-dimensional complexity. This guide provides a comprehensive overview of this compound, covering its chemical properties, commercial availability, synthesis, quality control protocols, and applications. It is intended to serve as a practical resource for scientists seeking to source and effectively utilize this compound in their research and development endeavors. The azetidine moiety is increasingly recognized as a key component in modern pharmaceuticals, with applications ranging from antibacterial agents to targeted cancer therapies[1][2].

Compound Profile and Physicochemical Properties

This compound, identified by CAS Number 7730-42-9, is a substituted propanoate ester featuring an azetidine ring. The presence of the nitrogen-containing heterocycle is central to its utility as a synthetic intermediate.

Chemical Structure:

Caption: Chemical structure of this compound.

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The data summarized below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 7730-42-9 | [3][4][5] |

| Molecular Formula | C₈H₁₅NO₂ | [3][6] |

| Molecular Weight | 157.21 g/mol | [3][6] |

| Appearance | Pale-yellow liquid | [4] |

| Boiling Point | 86-87 °C (at 12 mmHg) | [6] |

| Density | 0.965 g/mL | [6] |

| Refractive Index | 1.441 | [6] |

| SMILES | CCOC(=O)CCN1CCC1 | [4][7] |

| IUPAC Name | This compound | [1][8] |

Commercial Availability and Supplier Overview

This compound is available from a range of fine chemical suppliers that specialize in building blocks for pharmaceutical research. When selecting a supplier, key considerations should include purity, available quantities, documentation (Certificate of Analysis, NMR, HPLC data), and lead times. Many suppliers note that the compound is moisture-sensitive and recommend refrigerated storage[4][7].

| Supplier | Purity | Storage Recommendation | Notes |

| ChemShuttle | 95% | 2-8 °C | Described as a pale-yellow, moisture-sensitive liquid[4]. |

| Chemenu | 95% | Not specified | Positions the compound within the context of chiral azetidines for asymmetric catalysis and pharmaceutical chemistry[1]. |

| BLD Pharm | Not specified | Sealed in dry, 2-8°C | Offers cold-chain transportation and links to analytical data like NMR, HPLC, and LC-MS[7]. |

| Shanghai Canbi Pharma Ltd. | Not specified | Not specified | Lists the compound as a key product[3]. |

| Angene International Limited | Not specified | Not specified | Provides manufacturer and product codes for ordering[5]. |

| P&S Chemicals | Not specified | Not specified | Lists numerous synonyms for the compound[8]. |

Causality in Supplier Selection: The choice of supplier often depends on the experimental stage. For initial screening and proof-of-concept studies, a 95% purity grade may be sufficient and cost-effective[1][4]. However, for late-stage development, lead optimization, or studies sensitive to impurities, sourcing from a supplier like BLD Pharm, which provides detailed analytical documentation (NMR, LC-MS), is crucial for ensuring reproducibility and regulatory compliance[7].

Synthesis, Mechanism, and Quality Control

Understanding the synthetic origin of a chemical is paramount for anticipating potential impurities. The most common and industrially scalable route to this compound is the aza-Michael addition of azetidine to ethyl acrylate.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the secondary amine of the azetidine ring onto the electron-deficient β-carbon of ethyl acrylate. This reaction is typically performed in a suitable solvent and may be base-catalyzed.

Caption: Proposed synthesis via Aza-Michael addition.

Mechanistic Insight: The azetidine nitrogen acts as a soft nucleophile, and its addition to the conjugated system of ethyl acrylate is a classic example of conjugate addition. The choice of solvent (e.g., ethanol, THF) and the potential need for a catalyst depend on the reactivity of the specific substrates and the desired reaction kinetics. This method is favored for its high atom economy and straightforward execution. Related aza-Michael additions are well-documented for creating substituted azetidine derivatives[9].

Quality Control and Analytical Protocols

A self-validating protocol for quality assurance is essential. Upon receipt of the compound from a commercial supplier, or after in-house synthesis, a rigorous QC workflow should be executed to confirm identity and purity.

Caption: Quality Control Workflow for this compound.

Detailed Protocol: Purity Assessment by LC-MS

-

Preparation of Standard: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare a dilution of the stock solution to approximately 10 µg/mL in the same solvent.

-

LC Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

Expected Ion: Look for the [M+H]⁺ ion at m/z 158.12.

-

-

Analysis: Integrate the peak area of the main compound in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. The mass spectrum should confirm the presence of the expected molecular ion.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine ring is a "bioisostere" for various other cyclic and acyclic functionalities, often used to replace piperidine, pyrrolidine, or gem-dimethyl groups. This substitution can fine-tune a molecule's properties to overcome challenges in drug development.

-

Scaffold for Novel Therapeutics: Azetidines are integral to many bioactive compounds under investigation. Their rigid structure can help lock a molecule into a specific conformation required for binding to a biological target. Research has demonstrated their use in developing potent STAT3 inhibitors for cancer therapy and novel antibacterial agents[2][10].

-

Improving Pharmacokinetic Properties: The introduction of the polar, non-planar azetidine ring can disrupt planarity, increase aqueous solubility, and reduce a compound's interaction with metabolic enzymes (e.g., Cytochrome P450s), thereby improving its metabolic stability and oral bioavailability.

-

Building Blocks for Combinatorial Libraries: As a functionalized building block, this compound is well-suited for creating large libraries of compounds for high-throughput screening (HTS)[2]. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical diversification[11].

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (2-8°C)[4][7]. This is crucial to prevent degradation from atmospheric moisture, to which the ester and azetidine functionalities can be sensitive.

-

Handling: As with all laboratory chemicals, handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Safety: While specific toxicology data is limited, related amino esters and heterocycles can be irritants. Avoid contact with skin and eyes and prevent inhalation of vapors.

References

- 1. cas 7730-42-9|| where to buy this compound [german.chemenu.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. canbipharm.com [canbipharm.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. This compound|CAS 7730-42-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 7730-42-9|this compound|BLD Pharm [bldpharm.com]

- 8. pschemicals.com [pschemicals.com]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Note: Ethyl 3-(azetidin-1-yl)propanoate - A Versatile Building Block for the Synthesis of Novel Active Pharmaceutical Ingredients (APIs)

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards three-dimensional, sp³-rich molecular scaffolds.[1] This strategic pivot is driven by the pursuit of novel chemical space, improved physicochemical properties, and enhanced selectivity for biological targets. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged scaffold".[1] Its strained, yet stable, nature imparts significant conformational rigidity into molecular structures. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and potency.[2] The azetidine moiety is a key component in a range of approved drugs and clinical candidates, demonstrating its broad utility across therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[3][4]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of Ethyl 3-(azetidin-1-yl)propanoate. We will provide an in-depth look at its efficient synthesis, detailed experimental protocols for its chemical transformations, and a discussion of its strategic application as a versatile intermediate for the construction of next-generation Active Pharmaceutical Ingredients (APIs).[5][]

Physicochemical Properties and Characterization

This compound is a clear liquid at room temperature. Its fundamental properties are summarized in the table below. For lot-specific data, always refer to the Certificate of Analysis.[7]

| Property | Value | Reference(s) |

| CAS Number | 7730-42-9 | [8][9][10] |

| Molecular Formula | C₈H₁₅NO₂ | [7][8][10] |

| Molecular Weight | 157.21 g/mol | [7][8] |

| Boiling Point | 86-87 °C (12 mmHg) | [8] |

| Density | ~0.965 g/mL | [8] |

| Refractive Index | ~1.441 | [8] |

| Synonyms | 1-Azetidinepropanoic acid ethyl ester, Ethyl 3-(azetidin-1-yl)propionate | [10][11] |

Standard characterization involves Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy to confirm the structural integrity, Fourier-Transform Infrared (FTIR) spectroscopy to identify key functional groups (ester carbonyl, C-N bonds), and Mass Spectrometry (MS) to verify the molecular weight.

Synthesis of this compound via Aza-Michael Addition

Principle and Rationale: The synthesis of this compound is most efficiently achieved through an aza-Michael addition.[12] This reaction is a cornerstone of C-N bond formation in organic synthesis.[13] It involves the conjugate addition of a nitrogen nucleophile (azetidine) to an α,β-unsaturated carbonyl compound (ethyl acrylate).[14] The reaction is highly atom-economical and often proceeds under mild conditions with high yield. The driving force is the formation of a stable β-amino ester from the nucleophilic attack of the secondary amine on the electron-deficient alkene.[15]

Caption: Reaction scheme for the synthesis of the title compound.

Experimental Protocol: Synthesis

Materials and Equipment:

-

Azetidine

-

Ethyl acrylate (inhibitor should be removed prior to use if necessary)

-

Round-bottom flask with magnetic stir bar

-

Condenser (optional, for reactions at elevated temperature)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add azetidine (5.71 g, 100 mmol, 1.0 equiv.).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Add ethyl acrylate (10.01 g, 100 mmol, 1.0 equiv.) dropwise to the stirred solution of azetidine over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Upon completion, concentrate the crude reaction mixture on a rotary evaporator to remove any volatile impurities.

-

Purify the resulting crude oil by vacuum distillation (e.g., at 86-87 °C under 12 mmHg) to yield this compound as a colorless liquid.[8]

Self-Validation:

-

Expected Yield: 85-95%

-

Purity (by GC): >98%

-

¹H-NMR (CDCl₃, 400 MHz): δ 4.12 (q, 2H), 3.25 (t, 4H), 2.75 (t, 2H), 2.45 (t, 2H), 2.05 (quint, 2H), 1.25 (t, 3H). (Note: Spectral data is predictive and should be confirmed experimentally).

Synthetic Utility in API Development

The true value of this compound lies in its capacity as a versatile synthon. The ethyl ester functional group serves as a robust chemical handle for a variety of transformations, enabling the introduction of the azetidine motif into diverse molecular architectures.

Caption: Synthetic pathways from the intermediate to key synthons.

Application Example 1: Synthesis of 3-(Azetidin-1-yl)propanoic Acid

Rationale: Saponification of the ethyl ester provides the corresponding carboxylic acid. This transformation is fundamental, as the carboxylic acid functional group is a cornerstone for forming stable amide bonds—the most common linkage in pharmaceutical agents—via coupling with a primary or secondary amine of another API fragment.

Protocol:

-

Dissolve this compound (15.7 g, 100 mmol, 1.0 equiv.) in a mixture of Tetrahydrofuran (THF, 100 mL) and water (100 mL).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (6.3 g, 150 mmol, 1.5 equiv.) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with 2N hydrochloric acid (HCl).

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the product, which can be further purified by recrystallization if necessary.

Application Example 2: Synthesis of an Amide-Linked API Precursor

Rationale: This protocol demonstrates the coupling of the derived carboxylic acid with a model amine, showcasing a critical step in building more complex molecules. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.

Protocol:

-

In an inert atmosphere (N₂ or Ar), dissolve 3-(Azetidin-1-yl)propanoic acid (1.29 g, 10 mmol, 1.0 equiv.) and a representative amine (e.g., benzylamine, 1.1 equiv.) in anhydrous DCM (50 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol, 2.0 equiv.) to the solution and cool to 0 °C.

-

Add HATU (4.18 g, 11 mmol, 1.1 equiv.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Discussion & Future Perspectives

This compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its utility is evident in several strategic areas:

-

Scaffold Hopping and Analogue Synthesis: The intermediate provides a non-aromatic, conformationally constrained linker that can replace more flexible (e.g., alkyl chains) or rigid (e.g., phenyl rings) linkers in known APIs to modulate properties like solubility, metabolic stability, and target engagement. For instance, designing analogues of drugs like Baricitinib, which contains a functionalized azetidine ring, becomes more accessible.[16]

-

Fragment-Based Drug Discovery (FBDD): The azetidinylpropanoate core represents an ideal fragment for library synthesis. The chemical handles allow for rapid diversification, generating a collection of related small molecules for screening against various biological targets.[2]

-

Therapeutic Potential: The incorporation of the azetidine motif has shown promise across numerous therapeutic areas. Azetidine-containing compounds have been investigated as anticancer[17][18][19], antiviral[20][21], and antibacterial agents[22], highlighting the broad applicability of intermediates like the one discussed herein.

Conclusion

This compound is a high-value, readily synthesized intermediate that provides a robust entry point into the rich chemical space of azetidine-containing molecules. The straightforward and efficient protocols for its synthesis and subsequent functionalization empower medicinal chemists to systematically explore the impact of this privileged scaffold on molecular properties and biological activity. Its versatility ensures its continued relevance in the design and development of novel therapeutics for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. Azetidines - Enamine [enamine.net]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 7730-42-9|this compound|BLD Pharm [bldpharm.com]

- 10. canbipharm.com [canbipharm.com]

- 11. pschemicals.com [pschemicals.com]

- 12. Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Vol 24, No 7 (2024) - Anti-Cancer Agents in Medicinal Chemistry [modernonco.orscience.ru]

- 20. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach [mdpi.com]

Application Notes and Protocols: Versatile Functionalization of Ethyl 3-(azetidin-1-yl)propanoate at the Ester Group

Introduction

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a highly sought-after structural motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates often imparts favorable physicochemical properties, including improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[3] Ethyl 3-(azetidin-1-yl)propanoate is a versatile and commercially available building block that serves as an excellent starting point for the synthesis of a diverse array of more complex, functionalized molecules.[4][5] The true synthetic power of this intermediate lies in the reactivity of its ester group, which can be selectively transformed into a wide range of other functionalities.

This guide provides an in-depth exploration of four primary classes of transformations at the ester group of this compound: hydrolysis, amidation, reduction, and Grignard reactions. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offers field-proven insights to circumvent common pitfalls, and provides detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Chapter 1: Saponification to 3-(Azetidin-1-yl)propanoic Acid

Principle and Application

The hydrolysis of the ethyl ester to its corresponding carboxylic acid is arguably the most fundamental transformation. The resulting product, 3-(azetidin-1-yl)propanoic acid, is a critical intermediate for synthesizing peptide analogues, creating amide libraries via coupling reactions, and serving as a key building block in the synthesis of complex pharmaceutical agents.[6][7]

Mechanistic Rationale

Base-catalyzed hydrolysis, or saponification, proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide generates the carboxylate salt and ethanol. An acidic workup is then required to protonate the carboxylate, yielding the neutral carboxylic acid product.

Detailed Experimental Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water, add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

-

Reaction Execution: Stir the mixture vigorously at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup and Neutralization: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Cool the remaining aqueous solution to 0°C using an ice bath and carefully adjust the pH to ~7 with 1M Hydrochloric Acid (HCl).

-

Isolation: The zwitterionic product may precipitate at its isoelectric point. If not, concentrate the neutralized solution to dryness.

-

Purification: Triturate the resulting solid with a suitable solvent like isopropanol or ethanol to remove inorganic salts (LiCl), then filter and dry the product under vacuum to yield 3-(azetidin-1-yl)propanoic acid as a white solid.

Application Scientist's Notes (Expertise & Experience)

-

Choice of Base: Lithium hydroxide is often preferred over sodium or potassium hydroxide due to the lower solubility of its carboxylate salt in some organic solvents, which can sometimes aid in isolation. However, NaOH is a perfectly viable and cost-effective alternative.

-

Temperature Control: It is crucial to conduct the hydrolysis at or below room temperature. Elevated temperatures can increase the risk of nucleophilic attack on the strained azetidine ring, leading to ring-opening byproducts.

-

Purification Challenges: The product is a zwitterionic amino acid, making it highly polar and often insoluble in common organic solvents. Extraction is typically not feasible. The most effective purification method is often recrystallization from a water/alcohol mixture or trituration to remove inorganic salt impurities.

Workflow Diagram: Saponification

Caption: Workflow for the saponification of the ethyl ester.

Data Summary Table

| Reagent | Equivalents | Purpose | Typical Yield |

| This compound | 1.0 | Starting Material | - |

| LiOH·H₂O | 1.5 | Hydrolysis Reagent | 85-95% |

| THF/H₂O (1:1) | Solvent | Ensures miscibility of reagents | - |

| 1M HCl | As needed | Neutralization to form carboxylic acid | - |

Chapter 2: Direct Amidation Strategies

Principle and Application

The amide bond is a cornerstone of pharmaceuticals, present in approximately 25% of all commercial drugs.[8] Direct conversion of the ester to an amide provides a more atom-economical route than the two-step hydrolysis-coupling sequence. This transformation is crucial for synthesizing bioactive compounds and for peptide chemistry.

The Role of Modern Coupling Reagents

While direct aminolysis of esters is possible, it often requires harsh conditions (high temperatures and pressures). A more efficient and widely adopted method involves the use of coupling reagents. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective for forming amide bonds from carboxylic acids and are also adaptable for direct ester-to-amide conversions, often proceeding through an activated ester intermediate.[9] These reactions are typically fast, high-yielding, and proceed with minimal side reactions.[9][10]

Detailed Experimental Protocol: HATU-Mediated Amidation

-

Reaction Setup: In a dry, inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add HATU (1.3 eq) followed by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for completion using TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

Application Scientist's Notes

-

Why HATU? HATU is an exceptionally efficient coupling reagent that works by forming a highly reactive O-acylisourea intermediate. It is known for its fast reaction rates and for minimizing racemization, which is critical when working with chiral substrates.[9]

-

The Role of DIPEA: The tertiary amine base is crucial. It deprotonates the amine nucleophile, increasing its reactivity, and also neutralizes the acidic byproducts formed during the reaction. DIPEA is chosen because it is sterically hindered and non-nucleophilic, preventing it from competing with the desired amine reactant.

-

Solvent Choice: DMF is an excellent solvent for these reactions as it effectively dissolves a wide range of reactants and reagents. Anhydrous conditions are critical as water will hydrolyze the activated intermediate and the coupling reagent itself.

Workflow Diagram: Direct Amidation

Caption: Workflow for HATU-mediated direct amidation of the ester.

Data Summary Table

| Reagent | Equivalents | Purpose | Typical Yield |

| This compound | 1.0 | Starting Material | - |